Oleic Acid Alkyne

描述

油酸炔烃是油酸的衍生物,其特征在于存在一个末端炔烃基团。 该化合物在室温下为无色至浅黄色液体,可溶于乙醇和二甲基亚砜等有机溶剂 . 末端炔烃基团使其成为各种化学反应,特别是在点击化学中,的宝贵化合物 .

准备方法

合成路线和反应条件: 油酸炔烃可以通过对油酸的修饰来合成这可以通过一系列化学反应来实现,包括卤化,然后进行消除反应 .

工业生产方法: 在工业环境中,油酸炔烃的生产通常涉及使用先进的催化工艺,以确保高产率和纯度。 该过程通常从油酸的卤化开始,形成二卤代烷中间体,然后进行双消除反应引入炔烃基团 .

化学反应分析

反应类型: 油酸炔烃会发生各种化学反应,包括:

氧化: 炔烃基团可以被氧化形成羧酸。

还原: 炔烃可以被还原形成烯烃或烷烃。

取代: 末端炔烃基团可以参与亲核取代反应

常用试剂和条件:

氧化: 高锰酸钾或臭氧可用作氧化剂。

还原: 氢气与钯催化剂或液氨中的钠可用于还原。

取代: 液氨中的氨基钠通常用于亲核取代

主要产物:

氧化: 羧酸。

还原: 烯烃或烷烃。

取代: 各种取代的炔烃

科学研究应用

Chemical Applications

Click Chemistry

Oleic Acid Alkyne is extensively utilized in click chemistry, a powerful method for synthesizing complex molecules. The alkyne functional group allows for the efficient formation of covalent bonds with azide-containing compounds, facilitating the creation of bioconjugates and labeled molecules for various applications in chemical biology .

Synthesis of Advanced Materials

The compound serves as a precursor in the synthesis of advanced materials. Its amphiphilic nature enables it to be incorporated into surfactants and emulsifiers, which are critical in industries such as cosmetics and pharmaceuticals.

Biological Applications

Lipid Metabolism Studies

In biological research, this compound is used to study lipid metabolism and signaling pathways. It acts as a probe to investigate lipid-protein interactions within cell membranes, providing insights into cellular processes and metabolic regulation .

Enzymatic Assays

The compound has been employed as a substrate in enzymatic assays to investigate lipid-modifying enzymes. Researchers have demonstrated that this compound can be effectively used to analyze the kinetics of various acyltransferases and hydrolases involved in lipid metabolism, offering a sensitive method for studying enzyme activity .

Medical Applications

Drug Discovery and Development

this compound's ability to form bioconjugates makes it a valuable tool in drug discovery. It is utilized for creating targeted drug delivery systems, where the alkyne group can facilitate the attachment of therapeutic agents to specific biological targets .

Nanomedicine

The compound's properties are being explored in nanomedicine for developing self-assembling nanoparticles that can encapsulate drugs for controlled release. This application leverages its amphiphilic nature to form stable nanocarriers that enhance the bioavailability of therapeutic compounds .

Industrial Applications

This compound is also significant in industrial applications where it is used as an ingredient in formulations requiring improved stability and performance due to its unique chemical properties. Its role as an intermediate in the production of specialty chemicals further underscores its industrial relevance.

Case Studies

-

Lipid Tracing in Metabolism

A study introduced this compound as a novel tracer for analyzing beta-oxidation processes in liver tissues. By using this compound, researchers were able to trace metabolic pathways with high sensitivity, revealing detailed insights into fatty acid catabolism . -

Enzymatic Activity Analysis

Research demonstrated that this compound could serve as an effective substrate for assessing the activity of lysophosphatidic acid acyltransferases. The study highlighted the compound's utility in understanding lipid modification processes at a molecular level . -

Nanoparticle Development for Drug Delivery

Investigations into self-assembling nanoparticles incorporating this compound showed promising results for enhancing drug delivery systems. The alkyne group's reactivity allowed for functionalization with targeting moieties, improving therapeutic efficacy .

作用机制

油酸炔烃中的末端炔烃基团使其能够参与点击化学反应,与叠氮化物形成稳定的三唑键。 这种机制广泛用于用荧光或生物素标记标签标记分子,从而促进对其代谢和生物活性的研究 . 该化合物还可以通过微粒体细胞色素P-450依赖性系统羟基化,进一步扩展其在生物化学研究中的应用 .

类似化合物:

- 亚油酸炔烃

- 硬脂酸炔烃

- 棕榈酸炔烃

比较: 油酸炔烃由于其单不饱和性质而独一无二,这在反应性和稳定性之间提供了平衡。相比之下,亚油酸炔烃是多不饱和的,反应性更高但稳定性更低。 硬脂酸炔烃和棕榈酸炔烃是饱和的,与油酸炔烃相比,更稳定但反应性更低 .

相似化合物的比较

- Linoleic Acid Alkyne

- Stearic Acid Alkyne

- Palmitic Acid Alkyne

Comparison: this compound is unique due to its monounsaturated nature, which provides a balance between reactivity and stability. In contrast, Linthis compound, being polyunsaturated, is more reactive but less stable. Stearic Acid Alkyne and Palmitic Acid Alkyne, being saturated, are more stable but less reactive compared to this compound .

生物活性

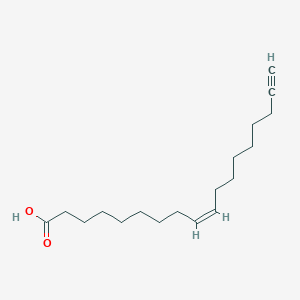

Oleic Acid Alkyne (OAA) is a derivative of oleic acid characterized by the presence of a terminal alkyne group, which enhances its utility in biochemical research, particularly in studying lipid metabolism and biological activity. This article delves into the biological activities associated with OAA, highlighting its role as a tracer in metabolic studies, its interactions with proteins, and its potential therapeutic applications.

Overview of this compound

Oleic acid is a monounsaturated fatty acid found in various natural sources, including olive oil. The alkyne modification introduces unique properties that facilitate its use in click chemistry, allowing researchers to tag oleic acid with fluorescent or biotinylated labels for further analysis . The ability to trace metabolic pathways using OAA provides insights into lipid metabolism and cellular processes.

1. Metabolic Tracing

Recent studies have demonstrated the efficacy of OAA as a tracer for studying lipid metabolism. By employing highly sensitive chromatography and mass spectrometry, researchers have traced the beta-oxidation pathways of fatty acids in liver cells. OAA allows for the differentiation in metabolic handling between long-chain and medium-chain fatty acids .

Table 1: Key Findings on Metabolic Tracing with OAA

2. Interaction with Proteins

OAA has been shown to form complexes with proteins, influencing their biological activities. A notable example is the complex formed between human α-lactalbumin (α-LA) and oleic acid, known as HAMLET (Human Alpha-lactalbumin Made Lethal to Tumor Cells). This complex exhibits apoptotic activity leading to selective death of tumor cells, suggesting that oleic acid derivatives can modulate protein functions .

Case Study: HAMLET Complex

- Mechanism : The interaction between α-LA and oleic acid alters the protein's structure, enhancing its cytotoxic properties.

- Outcome : Demonstrated selective tumor cell death while sparing normal cells.

3. Therapeutic Potential

The unique properties of OAA position it as a potential therapeutic agent. Studies have indicated that alkyne-containing fatty acids exhibit anti-tumor and anti-inflammatory activities. For instance, derivatives of oleic acid have shown promising results in reducing nitric oxide generation, which is crucial in inflammatory responses .

Table 2: Therapeutic Activities of Oleic Acid Derivatives

| Activity Type | Compound | IC50 Value (µM) |

|---|---|---|

| Anti-inflammatory | Hydroxylated OA Derivative | 8.28 - 40.74 |

| Cytotoxic (tumor cells) | HAMLET Complex | N/A |

属性

IUPAC Name |

(Z)-octadec-9-en-17-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWNXWGQBCLLBN-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。